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Compound of Interest

Compound Name: 4-Fluoro-5-iodopyridin-2-amine

Cat. No.: B3028219 Get Quote

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Fluoro-5-iodopyridin-2-amine is a halogenated pyridine derivative of significant interest in

medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino

group, a fluorine atom, and an iodine atom, provides a versatile scaffold for the synthesis of

novel pharmaceutical compounds. The fluorine atom can enhance metabolic stability and

binding affinity, while the iodine atom serves as a useful handle for further functionalization

through cross-coupling reactions. An unambiguous structural confirmation and purity

assessment of this key building block is paramount, and this is achieved through a combination

of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Fluoro-5-iodopyridin-2-amine. While publicly available experimental spectra for this

specific compound are limited, this guide will leverage established principles of spectroscopy

and data from analogous compounds to provide a robust framework for its characterization.

The methodologies and interpretations presented herein are designed to be a practical

resource for scientists working with this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For 4-Fluoro-5-iodopyridin-2-amine, both ¹H and ¹³C NMR will provide

critical information about the electronic environment of the hydrogen and carbon atoms,

respectively. Furthermore, the presence of fluorine allows for ¹⁹F NMR, which can provide

additional structural confirmation.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Step-by-Step Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-5-iodopyridin-2-amine in

0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

The choice of solvent can affect chemical shifts, particularly for the labile amine protons.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

Techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by

Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups

(though none are present in the aromatic ring of the target molecule).

2D NMR (Optional but Recommended):
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For unambiguous assignment, 2D NMR experiments such as COSY (Correlation

Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum

Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with

their directly attached or long-range coupled carbons are highly recommended.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and a

broad signal for the amine protons.

Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)
Assignment

~7.8 - 8.0 Doublet J(H,F) ≈ 2-4 Hz H-6

~6.5 - 6.7 Doublet J(H,F) ≈ 4-6 Hz H-3

~5.0 - 6.0 Broad Singlet - -NH₂

Interpretation:

H-6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield

aromatic signal. It will appear as a doublet due to coupling with the fluorine atom at position

4.

H-3: This proton is ortho to the amino group and is expected to be the most upfield aromatic

signal. It will also appear as a doublet due to coupling with the fluorine atom.

-NH₂: The amine protons will typically appear as a broad singlet. The chemical shift of this

signal is highly dependent on the solvent, concentration, and temperature.

dot graph "1H_NMR_Assignments" { layout=neato; node [shape=plaintext]; edge

[style=dashed, color="#5F6368"];

}

Caption: Predicted ¹H NMR assignments for 4-Fluoro-5-iodopyridin-2-amine.
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Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five

carbon atoms of the pyridine ring.

Predicted Chemical Shift (δ,

ppm)
Coupling Constant (J, Hz) Assignment

~160 - 162 Doublet, J(C,F) ≈ 230-250 Hz C-4

~158 - 160 Singlet C-2

~150 - 152 Doublet, J(C,F) ≈ 5-10 Hz C-6

~110 - 112 Doublet, J(C,F) ≈ 4-6 Hz C-3

~80 - 85 Doublet, J(C,F) ≈ 20-25 Hz C-5

Interpretation:

C-4: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling

constant (¹JCF) and will be significantly downfield.

C-2: The carbon bearing the amino group will also be downfield due to the electronegativity

of the attached nitrogen.

C-6: This carbon is adjacent to the ring nitrogen and will be downfield. It will show a small

coupling to the fluorine atom.

C-3: This carbon is ortho to the amino group and will show a small coupling to the fluorine

atom.

C-5: The carbon attached to the iodine atom will be significantly shielded (upfield) due to the

"heavy atom effect" of iodine. It will also exhibit coupling to the fluorine atom.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-Fluoro-5-iodopyridin-2-amine will be characterized by
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absorptions corresponding to N-H, C=C, C=N, and C-F bonds.

Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:

Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium

bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal. This method requires minimal sample preparation.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is the ratio of the sample spectrum to the background spectrum.

Predicted IR Spectral Data
Predicted Wavenumber

(cm⁻¹)
Intensity Vibrational Mode

3400 - 3500 Medium N-H asymmetric stretching

3300 - 3400 Medium N-H symmetric stretching

1620 - 1650 Strong N-H scissoring (bending)

1580 - 1610 Strong C=C and C=N ring stretching

1450 - 1500 Medium C=C and C=N ring stretching

1200 - 1250 Strong C-F stretching
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Interpretation:

N-H Stretching: The presence of two bands in the 3300-3500 cm⁻¹ region is characteristic of

a primary amine (-NH₂).[1]

N-H Bending: A strong absorption around 1620-1650 cm⁻¹ corresponds to the in-plane

bending (scissoring) of the N-H bonds.

Aromatic Ring Stretching: Strong absorptions in the 1450-1610 cm⁻¹ region are

characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

C-F Stretching: A strong band in the 1200-1250 cm⁻¹ region is indicative of the C-F bond

stretch.

dot graph "IR_Functional_Groups" { rankdir=LR; node [shape=box, style=rounded,

fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Key functional groups and their expected IR absorption regions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which allows for the determination of the molecular weight and can provide

clues about the structure.

Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

Instrumentation: A variety of mass spectrometers can be used.

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive

fragmentation, providing a detailed fragmentation pattern. It is commonly used with Gas
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Chromatography (GC-MS).

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the

observation of the protonated molecule [M+H]⁺. It is commonly used with Liquid

Chromatography (LC-MS).

Data Acquisition: The sample solution is introduced into the ion source, and the resulting ions

are separated by the mass analyzer and detected.

Predicted Mass Spectral Data
Ion Predicted m/z Interpretation

[M]⁺˙ 238.94 Molecular ion (for EI)

[M+H]⁺ 239.95 Protonated molecule (for ESI)

Interpretation:

Molecular Ion: The molecular weight of 4-Fluoro-5-iodopyridin-2-amine is approximately

238.94 g/mol . The mass spectrum should show a prominent peak at this m/z value.

Isotopic Pattern: A key feature will be the isotopic pattern of iodine. Natural iodine consists of

100% ¹²⁷I. Therefore, the molecular ion peak will be a singlet.

Fragmentation: In EI-MS, fragmentation may occur. Common fragmentation pathways for

pyridines include the loss of HCN. The presence of the halogen atoms will also influence the

fragmentation pattern.

Conclusion
The comprehensive spectroscopic analysis of 4-Fluoro-5-iodopyridin-2-amine through NMR,

IR, and MS provides a self-validating system for its structural confirmation and purity

assessment. While experimental data is not readily available in the public domain, the

predicted spectral features outlined in this guide, based on fundamental principles and data

from analogous structures, offer a robust framework for researchers. The combination of ¹H

and ¹³C NMR provides the carbon-hydrogen framework and connectivity, IR spectroscopy

confirms the presence of key functional groups, and mass spectrometry verifies the molecular
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weight. Together, these techniques provide the necessary evidence for the unambiguous

identification of this important synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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